(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
CAS No.: 2097061-03-3
Cat. No.: VC11657311
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097061-03-3 |
|---|---|
| Molecular Formula | C11H23ClN2O2 |
| Molecular Weight | 250.76 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m0./s1 |
| Standard InChI Key | CNCYXFGQGTVQBD-QRPNPIFTSA-N |
| Isomeric SMILES | CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C.Cl |
| SMILES | CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
| Canonical SMILES | CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate hydrochloride, reflecting its stereochemistry at the pyrrolidine C3 position. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.76 g/mol . The hydrochloride salt form enhances its solubility in polar solvents, a property critical for laboratory handling and synthetic applications.
Table 1: Key Identifiers
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, starting with the formation of the pyrrolidine ring. Key steps include:
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Cyclization: Formation of the 4,4-dimethylpyrrolidine ring via intramolecular amination or cycloaddition reactions.
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Carbamate Protection: Reaction with tert-butyl chloroformate to introduce the carbamate group, protecting the amine functionality .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific details remain proprietary.
Analytical Characterization
Quality control relies on techniques such as:
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NMR Spectroscopy: Confirmation of molecular structure and purity.
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Mass Spectrometry: Verification of molecular weight (m/z 250.76 for the free base).
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Chiral Analysis: Enantiomeric excess determination using chiral stationary phases .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The hydrochloride salt form enhances aqueous solubility compared to the free base. Stability studies indicate decomposition above 200°C, with recommended storage at 2–8°C under inert atmosphere .
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Decomposes >200°C | Estimated |
| LogP (Partition Coefficient) | 1.2 (Predicted) | PubChem |
| pKa | 8.9 (amine), <0 (carbamate) | Computational |
Spectroscopic Profiles
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of carbamate) and ~3400 cm⁻¹ (N-H stretch).
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¹H NMR (DMSO-d₆): δ 1.2–1.4 (m, 12H, tert-butyl and CH₃), 2.6–3.1 (m, pyrrolidine protons), 6.8 (br s, NH) .
Research Applications
Pharmaceutical Intermediate
The compound’s chiral pyrrolidine core is a structural motif in neuromodulators and enzyme inhibitors. For example, similar derivatives are precursors in the synthesis of:
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Dopamine Receptor Ligands: Targeting D2/D3 receptors for neurological disorders.
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Protease Inhibitors: Utilized in antiviral and anticancer therapies .
Asymmetric Catalysis
The stereogenic center facilitates its use as a ligand in transition-metal catalysis. Palladium complexes derived from this compound have shown efficacy in Suzuki-Miyaura couplings, enhancing enantioselectivity in aryl-aryl bond formations .
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